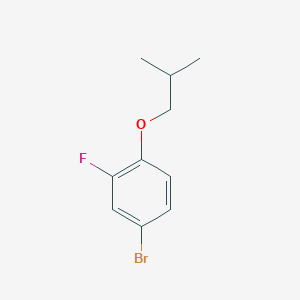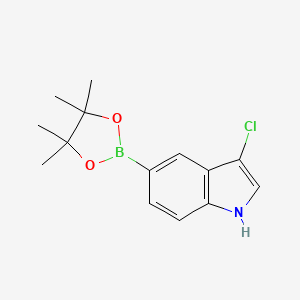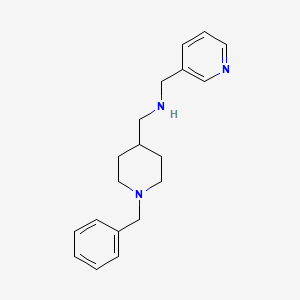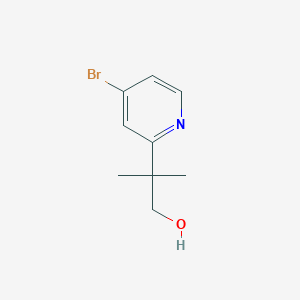
2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₀BrNO. It is a derivative of pyridine, featuring a bromine atom at the 4-position and a hydroxyl group at the 1-position of the propan-2-yl group. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, adhering to industrial standards and regulations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 2-(4-Bromopyridin-2-yl)-2-methylpropan-2-one.
Reduction: 2-(4-Pyridin-2-yl)-2-methylpropan-1-ol.
Substitution: 2-(4-Aminopyridin-2-yl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloropyridin-2-yl)-2-methylpropan-1-ol
- 2-(4-Fluoropyridin-2-yl)-2-methylpropan-1-ol
- 2-(4-Iodopyridin-2-yl)-2-methylpropan-1-ol
Uniqueness
2-(4-Bromopyridin-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in research and development .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,6-12)8-5-7(10)3-4-11-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
OAUWFBQZOSMJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=NC=CC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)
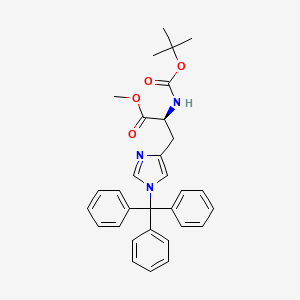
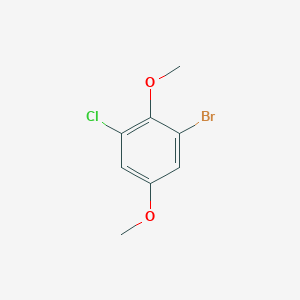
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)

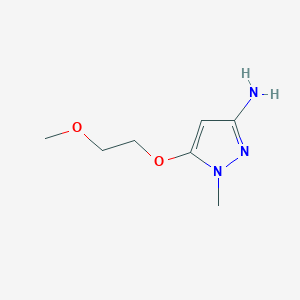

![1-Ethyl-1-methyl-1a,3a,6,7-tetrahydrocyclopropa[c][2]benzofuran-3-one](/img/structure/B13908658.png)

